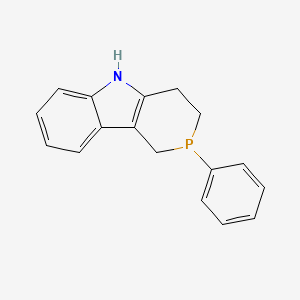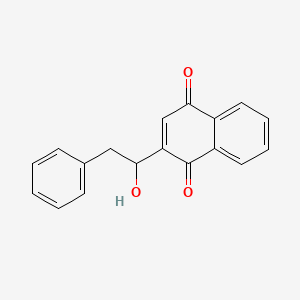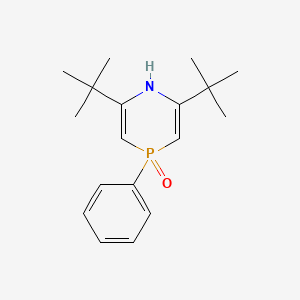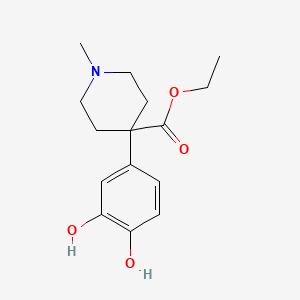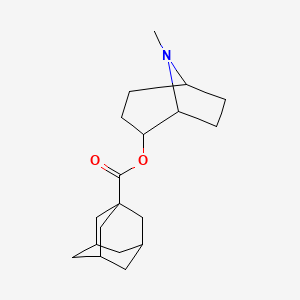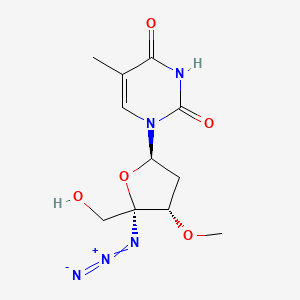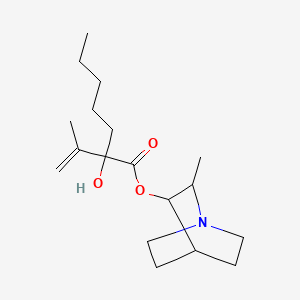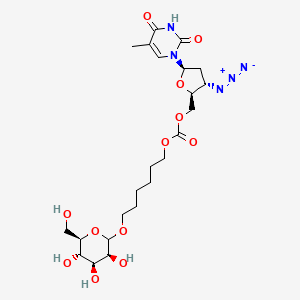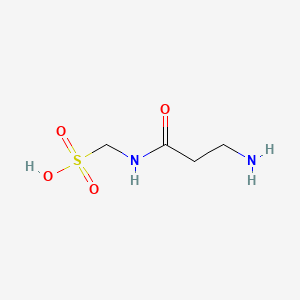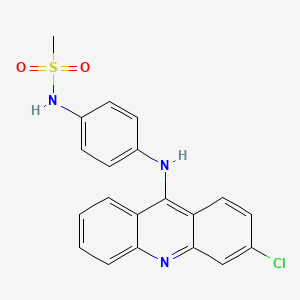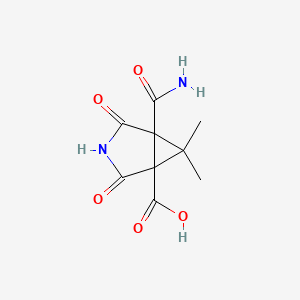
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(310)hexane-1-carboxylic acid is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, a catalytic alkene insertion approach has been developed, which utilizes samarium diiodide (SmI2) as a catalyst . This method is advantageous due to its high atom economy and the ability to operate with low catalyst loadings.
Chemical Reactions Analysis
Types of Reactions
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . These compounds share some structural features but differ in their ring sizes and substituents.
Uniqueness
What sets 5-(Aminocarbonyl)-6,6-dimethyl-2,4-dioxo-3-azabicyclo(3.1.0)hexane-1-carboxylic acid apart is its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical properties, making it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
CAS No. |
90868-50-1 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
5-carbamoyl-6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O5/c1-7(2)8(3(10)12)4(13)11-5(14)9(7,8)6(15)16/h1-2H3,(H2,10,12)(H,15,16)(H,11,13,14) |
InChI Key |
FJJPAGDVUGOLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C1(C(=O)NC2=O)C(=O)O)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


